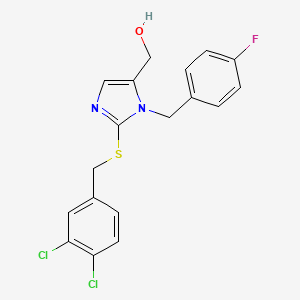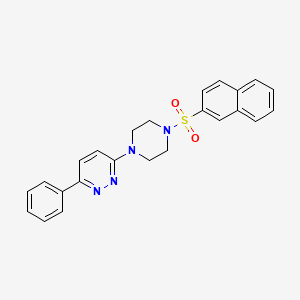
3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide, also known as PQTM, is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Derivative Studies
Heterocyclic Derivatives Synthesis : Research into the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds provides insight into methods for creating diverse heterocyclic derivatives, potentially applicable to the synthesis of the specified compound (Chau, Saegusa, & Iwakura, 1982).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : This technique has been utilized to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives from gamma-oxoalkynes, showcasing the versatility of palladium catalysis in constructing complex heterocyclic frameworks (Bacchi et al., 2005).
Radioligand Binding Studies for Ca2+-Activated K+ Channels : Methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine have been synthesized and evaluated, indicating the potential for developing ligands targeting specific ion channels (Graulich et al., 2006).
Anticancer Activity of Quinoline Derivatives : Trimethoxyphenylquinoline hybrids have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines, demonstrating the therapeutic potential of structurally similar compounds (Wu et al., 2020).
Sigma-2 Receptor Probes : Studies on conformationally flexible benzamide analogues have contributed to the understanding of sigma-2 receptors, which play a role in various biological processes and disease states (Xu et al., 2005).
Mecanismo De Acción
Target of Action
Related compounds have been found to inhibit macrophage development and foreign body giant cell formation .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and growth.
Biochemical Pathways
Related compounds have been found to affect tubulin polymerization , which is a crucial process in cell division. Disruption of this process could lead to cell cycle arrest and apoptosis.
Result of Action
Related compounds have been found to have antiproliferative activity, inhibit tubulin polymerization, and affect cell cycle .
Análisis Bioquímico
Biochemical Properties
3,4,5-Trimethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are primarily inhibitory, leading to the disruption of microtubule dynamics and protein folding processes. The compound’s trimethoxyphenyl group is crucial for binding to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt signaling pathway . Additionally, it affects gene expression by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound also inhibits Hsp90, leading to the degradation of its client proteins, which are essential for cancer cell survival . Furthermore, it inhibits TrxR, resulting in increased oxidative stress and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity without additional therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in specific tissues. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with tubulin and other cytosolic proteins. The compound may also localize to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. Post-translational modifications, such as phosphorylation, may influence its localization and activity .
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-5-12-26-13-6-7-18-14-17(8-9-20(18)26)10-11-25-24(27)19-15-21(28-2)23(30-4)22(16-19)29-3/h8-9,14-16H,5-7,10-13H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJCJALUJGTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
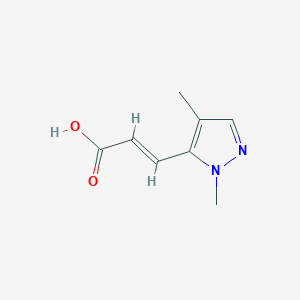
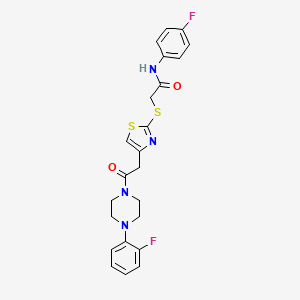
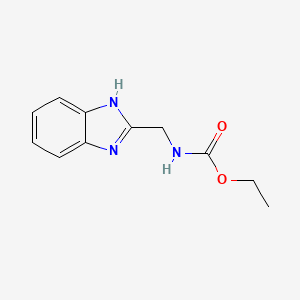
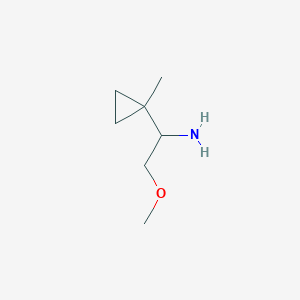

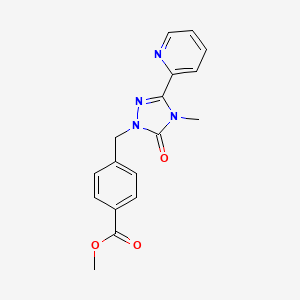
![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)
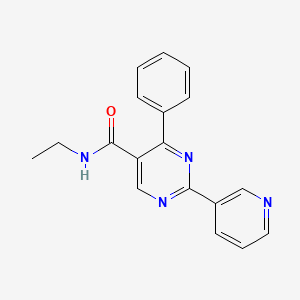

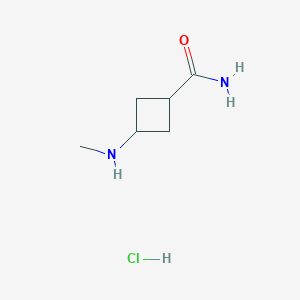
![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2993676.png)
